molecular formula C18H18O4 B1254923 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)- CAS No. 83247-72-7

4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-

Cat. No.: B1254923
CAS No.: 83247-72-7
M. Wt: 298.3 g/mol
InChI Key: QKZDDOUPWXQRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-6, 8-Di-c-methylpinocembrin 5-methyl ether, also known as 7-hydroxy-5-methoxy-6, 8-dimethylflavanone or 7-HMDMF CPD, belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is considered to be a flavonoid lipid molecule (+)-6, 8-Di-c-methylpinocembrin 5-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether can be found in fruits. This makes (+)-6, 8-di-c-methylpinocembrin 5-methyl ether a potential biomarker for the consumption of this food product.

Properties

CAS No.

83247-72-7

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2R)-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O4/c1-10-16(20)11(2)18-15(17(10)21-3)13(19)9-14(22-18)12-7-5-4-6-8-12/h4-8,14,20H,9H2,1-3H3/t14-/m1/s1

InChI Key

QKZDDOUPWXQRIK-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O

melting_point

207-209°C

physical_description

Solid

Synonyms

7-HMDMF cpd
7-hydroxy-5-methoxy-6,8-dimethylflavanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
Reactant of Route 2
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
Reactant of Route 3
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
Reactant of Route 4
Reactant of Route 4
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
Reactant of Route 5
Reactant of Route 5
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
Reactant of Route 6
Reactant of Route 6
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-

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